molecular formula C6H7NO2 B1296051 3,5-Dimethyl-4-Isoxazolecarbaldehyde CAS No. 54593-26-9

3,5-Dimethyl-4-Isoxazolecarbaldehyde

Cat. No.: B1296051
CAS No.: 54593-26-9
M. Wt: 125.13 g/mol
InChI Key: TVAYXKLCEILMEA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-Isoxazolecarbaldehyde is an organic compound with the molecular formula C6H7NO2. It is a derivative of isoxazole, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-Isoxazolecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole with formaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at a controlled temperature to ensure the formation of the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-Isoxazolecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-Isoxazolecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-Isoxazolecarbaldehyde depends on its specific application. In biological systems, it can interact with enzymes and other proteins, affecting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The isoxazole ring can also participate in various non-covalent interactions, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the aldehyde group and the isoxazole ring, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAYXKLCEILMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302520
Record name 3,5-Dimethyl-4-Isoxazolecarbaldehyde
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54593-26-9
Record name 54593-26-9
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Record name 3,5-Dimethyl-4-Isoxazolecarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1,2-oxazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

Manganese dioxide (5.48 g, 62.9 mmol) and dichloromethane (20 mL) were added to a solution of 3,5-dimethylisoxazole-4-methanol (prepared according to the literature procedure: Saucy, G.; Scott, J. W. U.S. Pat. No. 3,984,428 Oct. 5, 1976; 1.00 g, 7.9 mmol) in dichloromethane (25 mL). The mixture was stirred at room temperature overnight, then filtered through Celite®, evaporated under reduced pressure and the residual material was chromatographed over silica gel (10% ethyl acetate/hexanes) to give 3,5-dimethylisoxazole-4-carboxaldehyde (365 mg, 37% yield) as a colorless solid.
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.48 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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